NNMT Inhibitory Potential: Unique Scaffold vs. Established Inhibitor JBSNF-000088
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide contains a cyclopropylpyrimidine moiety that is absent in the simpler inhibitor JBSNF-000088 (6-methoxynicotinamide). While quantitative IC50 data for this compound are not publicly available, JBSNF-000088 inhibits human NNMT with an IC50 of 1.8 µM , and structurally related pyrimidine-5-carboxamides have shown enhanced potency [1]. This scaffold thus offers a distinct path to optimize potency beyond that of simple nicotinamide analogs.
| Evidence Dimension | NNMT inhibition potency (structural potential) |
|---|---|
| Target Compound Data | Cyclopropylpyrimidine nicotinamide scaffold; IC50 not reported |
| Comparator Or Baseline | JBSNF-000088: IC50 = 1.8 µM (human NNMT) |
| Quantified Difference | Not directly quantifiable; structural potential for different SAR |
| Conditions | Enzymatic NNMT inhibition assay (cell-free) for comparator |
Why This Matters
For SAR-driven NNMT inhibitor programs, purchasing a compound with a novel scaffold is critical to explore chemical space beyond the well-characterized methoxy series.
- [1] Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. WO2021173962A1. View Source
